

Introduction: The 2-Amino-oxazole Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Phenyl-1,3-oxazol-2-amine

Cat. No.: B1354665

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The 2-amino-oxazole moiety is a privileged heterocyclic scaffold that serves as a cornerstone in the design of numerous biologically active compounds. Its rigid, planar structure and capacity for diverse hydrogen bonding interactions make it an ideal pharmacophore for targeting a range of biological entities, most notably protein kinases. Within this class, **5-Phenyl-1,3-oxazol-2-amine** emerges as a foundational structure for developing potent and selective therapeutic agents. Its derivatives have shown significant promise, particularly in oncology, by targeting key enzymes in cell signaling pathways.[1][2][3][4]

This guide provides a comprehensive technical overview of **5-Phenyl-1,3-oxazol-2-amine**, intended for researchers and drug development professionals. We will delve into its chemical properties, synthesis, mechanism of action as a kinase inhibitor, and the practical experimental protocols required for its evaluation.

PART 1: Compound Identification and Physicochemical Profile

Accurate identification and understanding of a compound's physical properties are paramount for any experimental work. **5-Phenyl-1,3-oxazol-2-amine** is registered under CAS Number 6826-24-0.[5][6]

Chemical Structure

Caption: Chemical structure of **5-Phenyl-1,3-oxazol-2-amine**.

Physicochemical Data Summary

Property	Value	Source
CAS Number	6826-24-0	[5][6]
Molecular Formula	C ₉ H ₈ N ₂ O	[5][6]
Molecular Weight	160.17 g/mol	[5][6]
IUPAC Name	5-phenyl-1,3-oxazol-2-amine	[6]
Melting Point	215-216 °C	[5]
Boiling Point	341.0 ± 35.0 °C at 760 mmHg	[5]
Density	1.2 ± 0.1 g/cm ³	[5]
SMILES	<chem>C1=CC=C(C=C1)C2=CN=C(O2)N</chem>	[6]
InChIKey	IUHYFLKPKSFRCT-UHFFFAOYSA-N	[6]

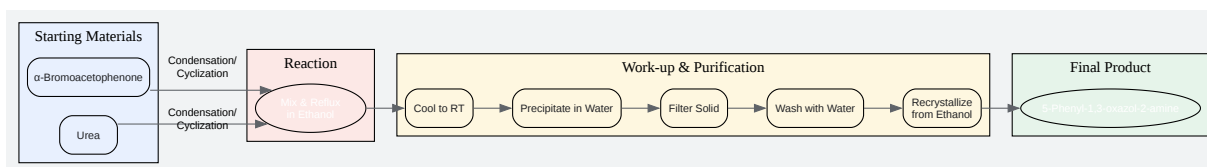
PART 2: Synthesis and Characterization

The synthesis of 2-amino-oxazoles is a well-established field in organic chemistry. A common and reliable method involves the condensation of an α -haloketone with urea or a related cyanate source. This approach is favored for its operational simplicity and the ready availability of starting materials.

Rationale for Synthetic Route

The chosen synthetic pathway is a variation of the Robinson-Gabriel synthesis. The core logic involves two key steps:

- **Nucleophilic Attack:** The nitrogen atom of a nucleophile (like urea) attacks the electrophilic carbonyl carbon of an α -haloketone (e.g., 2-bromo-1-phenylethan-1-one).
- **Intramolecular Cyclization:** The intermediate subsequently undergoes a dehydration and cyclization reaction to form the stable oxazole ring. Using urea as the nitrogen source directly installs the required 2-amino group.



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Caption: General workflow for the synthesis of **5-Phenyl-1,3-oxazol-2-amine**.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **5-Phenyl-1,3-oxazol-2-amine** via condensation of 2-bromo-1-phenylethan-1-one and urea.

Materials:

- 2-bromo-1-phenylethan-1-one (α-bromoacetophenone)
- Urea
- Ethanol (absolute)
- Deionized Water
- Round-bottom flask with reflux condenser
- Magnetic stirrer and hotplate
- Büchner funnel and filter paper

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-bromo-1-phenylethan-1-one (10.0 g, 50.2 mmol) and urea (6.0 g, 100 mmol) in 100 mL of absolute ethanol.

- Causality: Using a slight excess of urea helps drive the reaction to completion. Ethanol serves as a suitable solvent that dissolves the reactants and facilitates the reaction at reflux temperature.
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.
 - Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1), observing the disappearance of the starting ketone spot.
- Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of cold deionized water while stirring. A solid precipitate should form.
 - Causality: The product is poorly soluble in water, causing it to precipitate out while unreacted urea and other polar byproducts remain in the aqueous solution.
- Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with three portions of 50 mL deionized water to remove any residual salts or urea.
- Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
- Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

- ^1H NMR: To confirm the proton environment of the phenyl and oxazole rings.
- ^{13}C NMR: To confirm the carbon skeleton.
- Mass Spectrometry (MS): To confirm the molecular weight (m/z $[\text{M}+\text{H}]^+$).^[7]

- Infrared Spectroscopy (IR): To identify key functional groups like N-H stretches (amine) and C=N/C=C bonds of the heterocyclic system.[7]

PART 3: Applications in Drug Development - Kinase Inhibition

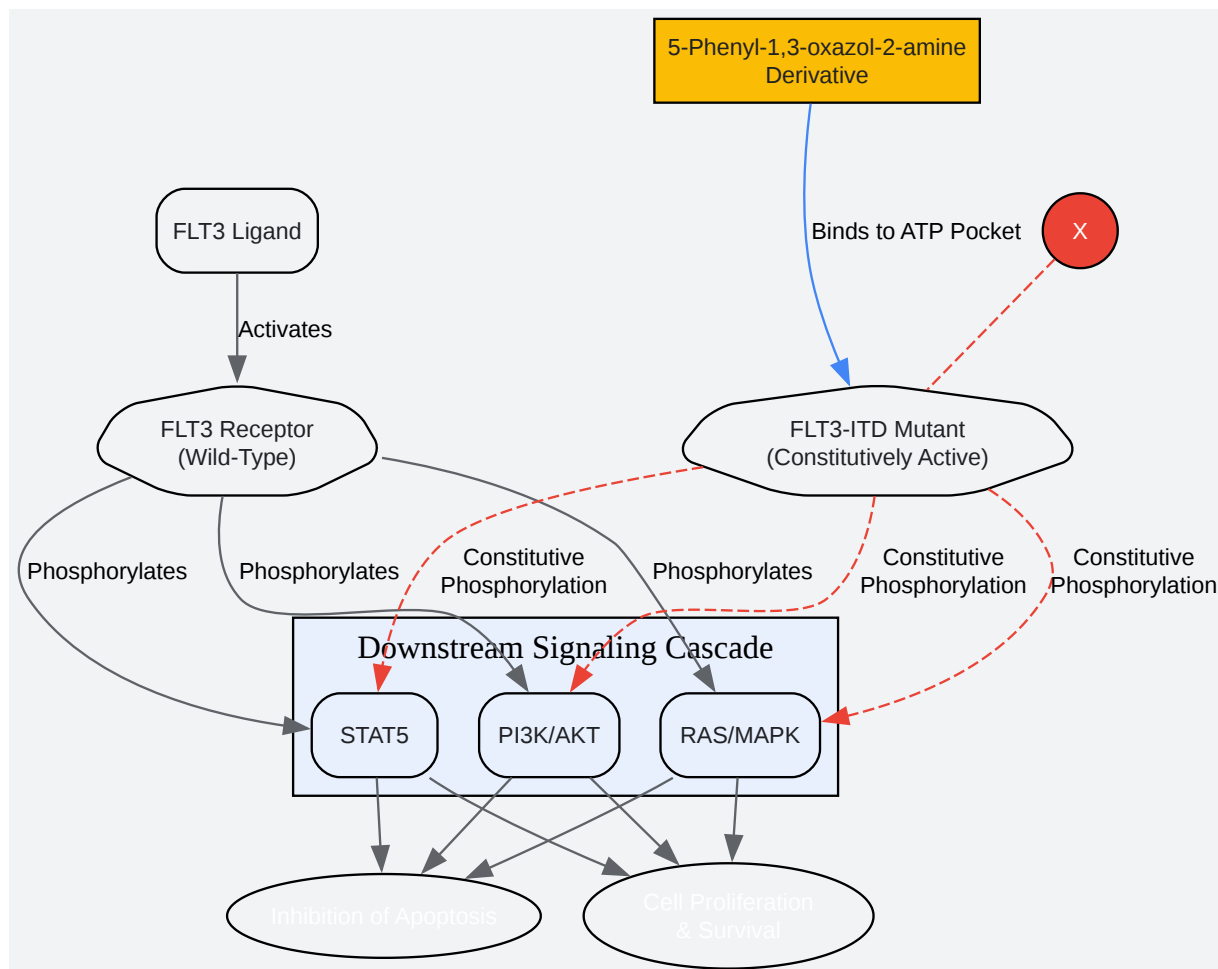
The 5-phenyl-2-amino-oxazole scaffold is a validated "hinge-binding" motif for protein kinase inhibitors. Its utility stems from the ability of the 2-amino group and the oxazole nitrogen to form critical hydrogen bonds with the kinase hinge region, a conserved backbone segment that connects the N- and C-lobes of the enzyme.

Mechanism of Action: Targeting the FLT3 Kinase in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. However, internal tandem duplication (FLT3-ITD) mutations lead to its constitutive activation, promoting uncontrolled proliferation of myeloid cells, a hallmark of Acute Myeloid Leukemia (AML).[2][8]

Derivatives of **5-Phenyl-1,3-oxazol-2-amine** have been identified as potent inhibitors of this aberrant FLT3 activity.[2] The proposed mechanism involves:

- ATP-Competitive Binding: The inhibitor occupies the ATP-binding pocket of the FLT3 kinase domain.
- Hinge Interaction: The 2-amino group and oxazole nitrogen form hydrogen bonds with the backbone of the hinge region (typically with cysteine and glutamate residues), anchoring the molecule.
- Hydrophobic Interactions: The 5-phenyl group extends into a hydrophobic pocket, enhancing binding affinity and providing a vector for synthetic modification to improve potency and selectivity.



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Caption: Inhibition of the constitutive FLT3-ITD signaling pathway by a 5-phenyl-oxazole derivative.

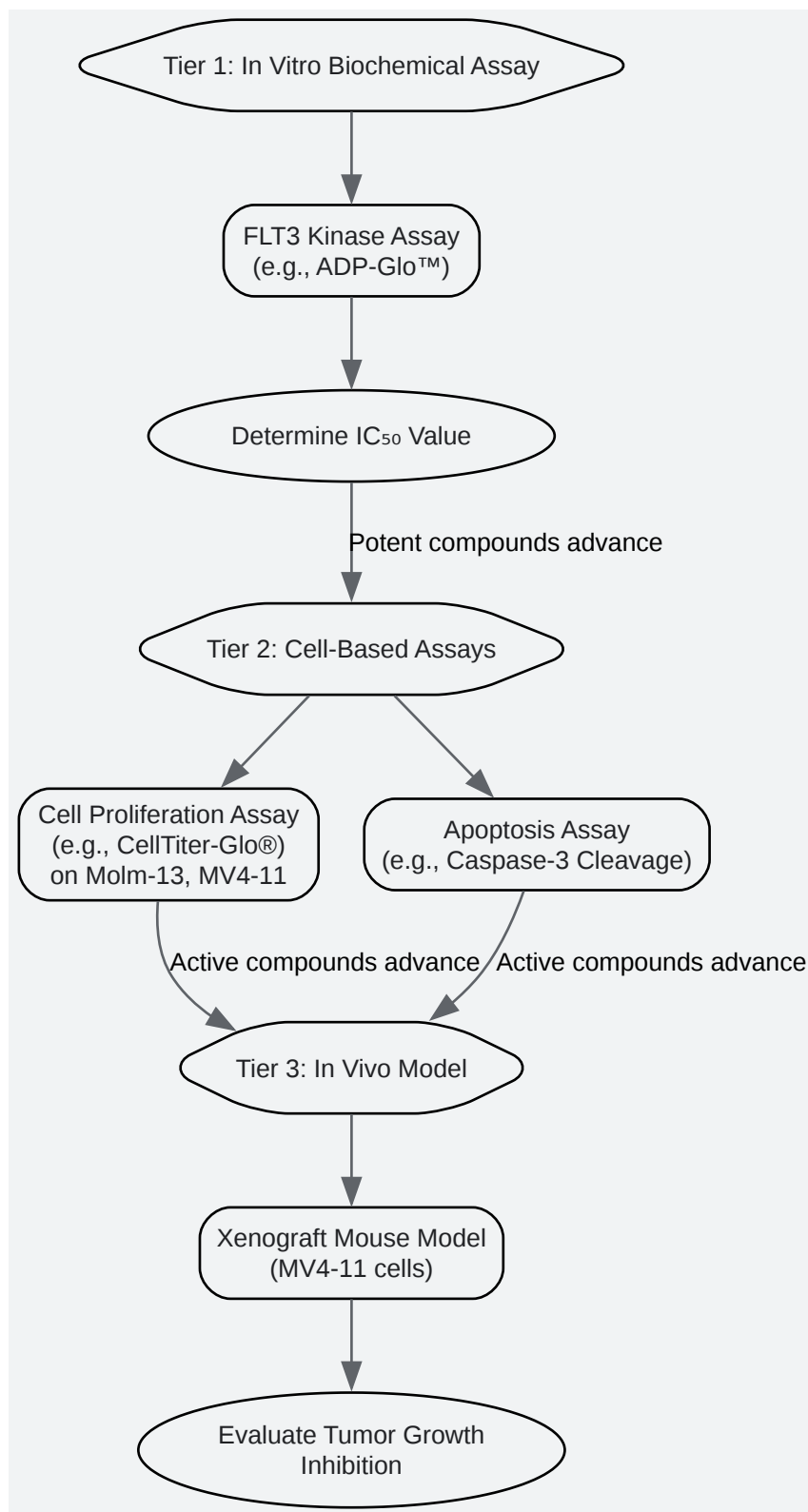
Biological Activity Data

Studies on derivatives have demonstrated potent activity against FLT3-ITD positive AML cell lines. For example, compound 7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine) was identified as a lead candidate.^{[2][8]}

Cell Line	FLT3 Status	Compound 7c Effect (at 100 nM)	Key Outcome	Source
Molm-13	FLT3-ITD (+)	~65% proliferation inhibition	Potent anti- proliferative activity	[8]
MV4-11	FLT3-ITD (+)	~52% proliferation inhibition	In vivo tumor growth inhibition	[2][8]
HL-60	FLT3-null	No significant inhibition	Selectivity for FLT3-driven cells	[8]

PART 4: Key Experimental Protocols for Biological Evaluation

To validate the activity of a novel compound based on this scaffold, a tiered approach of in vitro and cell-based assays is essential.



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Caption: Tiered workflow for the biological evaluation of a novel FLT3 inhibitor.

Protocol 1: In Vitro FLT3 Kinase Assay (Example: ADP-Glo™)

Objective: To determine the IC₅₀ value of the test compound against recombinant FLT3 kinase.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. Lower ADP levels in the presence of the inhibitor indicate stronger enzymatic inhibition.

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM) in a buffer containing DMSO. The final DMSO concentration in the assay should be ≤1%.
- **Kinase Reaction:** In a 384-well plate, add:
 - Recombinant FLT3 kinase.
 - Kinase substrate (e.g., a generic tyrosine kinase peptide).
 - ATP at its K_m concentration.
 - Test compound at various concentrations.
- **Incubation:** Incubate the plate at 30 °C for 60 minutes.
- **ADP Detection:**
 - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
- **Data Acquisition:** Measure the luminescence signal using a plate reader.

- Analysis: Convert luminescence signals to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (Example: CellTiter-Glo®)

Objective: To measure the effect of the test compound on the viability of FLT3-ITD positive AML cells.

Procedure:

- Cell Plating: Seed Molm-13 or MV4-11 cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well.
- Compound Treatment: Add the test compound at various concentrations (e.g., a 10-point, 3-fold serial dilution) to the wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
- Viability Measurement:
 - Equilibrate the plate to room temperature for 30 minutes.
 - Add CellTiter-Glo® Reagent (volume equal to the cell culture medium) to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Read the luminescence on a plate reader.
- Analysis: Calculate the percent viability relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

PART 5: Safety and Handling

As a research chemical, **5-Phenyl-1,3-oxazol-2-amine** and its derivatives must be handled with appropriate care.

Hazard Type	GHS Classification and Statements	Precautionary Measures	Source
Acute Toxicity	Warning: H302 - Harmful if swallowed.	P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.	[6]
Skin Irritation	Warning: H315 - Causes skin irritation.	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.	[6]
Eye Irritation	Warning: H319 - Causes serious eye irritation.	P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6]
Respiratory Irritation	Warning: H335 - May cause respiratory irritation.	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.	

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

5-Phenyl-1,3-oxazol-2-amine is more than just a chemical compound; it is a validated starting point for the rational design of targeted therapeutics. Its proven ability to serve as a kinase hinge-binding scaffold, particularly for targets like FLT3 and VEGFR2, solidifies its importance in medicinal chemistry.^{[1][2]} The synthetic accessibility and the clear structure-activity relationships of its derivatives provide a robust platform for further optimization.

Future research should focus on modifying the 5-phenyl ring to enhance selectivity against other kinases, improve pharmacokinetic properties, and overcome potential resistance mechanisms. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of next-generation inhibitors derived from this potent and versatile scaffold.

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